Predicted LogP: The 2-Methoxy-5-Methyl Substitution Pattern Yields an Intermediate Lipophilicity Profile
The predicted LogP of 1-(2-methoxy-5-methylphenyl)butane-1,3-dione is 2.17, positioning its lipophilicity between the more polar 3- and 4-methoxy isomers and the more lipophilic 2-methoxy analog. Specifically, the target compound is 0.56 LogP units less lipophilic than 1-(2-methoxyphenyl)butane-1,3-dione (LogP 2.73) and 0.31 LogP units more lipophilic than 1-(3-methoxyphenyl)butane-1,3-dione and 1-(4-methoxyphenyl)butane-1,3-dione (both LogP 1.86). Compared to the unsubstituted phenyl analog (LogP 2.52), the target compound is 0.35 units less lipophilic . These LogP values are computationally predicted (ACD/Labs or similar algorithm per ChemSrc) and reflect relative, not absolute, partitioning behavior.
2-MeO analog: 2.73
3-/4-MeO analog: 1.86
Unsubstd phenyl: 2.52
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.17 (CAS 56290-52-9) |
| Comparator Or Baseline | 1-(2-methoxyphenyl)butane-1,3-dione: LogP 2.73; 1-(3-methoxyphenyl)butane-1,3-dione: LogP 1.86; 1-(4-methoxyphenyl)butane-1,3-dione: LogP 1.86; 1-phenylbutane-1,3-dione: LogP 2.52 |
| Quantified Difference | ΔLogP = -0.56 vs. 2-methoxy; +0.31 vs. 3-/4-methoxy; -0.35 vs. unsubstituted phenyl |
| Conditions | Computationally predicted LogP (ACD/Labs or analogous algorithm; ChemSrc database values) |
Why This Matters
For procurement decisions where compound is used as a metal-chelation ligand or synthetic intermediate, LogP differences of >0.3 units indicate non-trivial changes in solvent partitioning during workup, potentially requiring adjustment of extraction solvents or chromatographic conditions.
